molecular formula C14H18N4OS B4062409 1-(2-methylbenzyl)-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide

1-(2-methylbenzyl)-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4062409
M. Wt: 290.39 g/mol
InChI Key: VUWYQTHZOSUSNK-UHFFFAOYSA-N
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Description

1-(2-methylbenzyl)-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H18N4OS and its molecular weight is 290.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.12013238 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Overview of Triazole Derivatives

Triazole derivatives, including 1-(2-methylbenzyl)-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide, represent a class of heterocyclic compounds that play a significant role in various scientific research applications. These compounds are known for their presence in numerous biologically active molecules and have garnered attention for their versatility in drug discovery and material science.

Synthetic Routes and Biological Importance

The synthesis of 1,2,3-triazole derivatives, such as the compound , involves copper(I)-catalyzed azide-alkyne cycloaddition, a process that is part of click chemistry. This method offers high selectivity, wide scope, and excellent yields, making it a cornerstone in the development of triazole-based compounds. Triazole derivatives demonstrate a broad spectrum of biological activities, making them of great interest in pharmaceutical chemistry for the development of new therapeutic agents (Kaushik et al., 2019).

Pharmaceutical Applications

The structural variations and synthetic accessibility of triazole derivatives allow for the exploration of novel pharmaceuticals with potential antimicrobial, antifungal, anti-inflammatory, and anticancer properties. For instance, compounds such as Rufinamide, Cefatrizine, and Tazobactam, which contain the triazole ring, are examples of the therapeutic significance of this class in medical applications. The stability of triazoles under various conditions further supports their use in drug design and discovery processes (Ferreira et al., 2013).

Antioxidant Activity

The antioxidant properties of triazole derivatives are of significant interest, particularly in the context of medicinal chemistry and food science. These compounds are capable of scavenging free radicals, thereby protecting against oxidative stress, which is a contributing factor in numerous chronic diseases and aging. The development of triazole-based antioxidants could lead to advancements in dietary supplements and pharmaceuticals aimed at mitigating oxidative damage (Munteanu & Apetrei, 2021).

Environmental Applications

In addition to their biological activities, triazole derivatives have been explored for environmental applications, such as the treatment of organic pollutants. Their incorporation into redox mediator systems has shown promise in enhancing the degradation efficiency of persistent organic compounds in wastewater, highlighting the potential of triazole derivatives in environmental remediation efforts (Husain & Husain, 2007).

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-N-(2-methylsulfanylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-11-5-3-4-6-12(11)9-18-10-13(16-17-18)14(19)15-7-8-20-2/h3-6,10H,7-9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWYQTHZOSUSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(N=N2)C(=O)NCCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-methylbenzyl)-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide
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1-(2-methylbenzyl)-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide
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1-(2-methylbenzyl)-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide
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1-(2-methylbenzyl)-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide
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1-(2-methylbenzyl)-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide
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1-(2-methylbenzyl)-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.